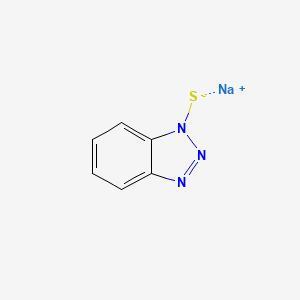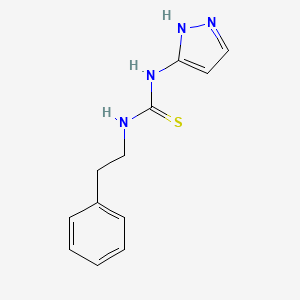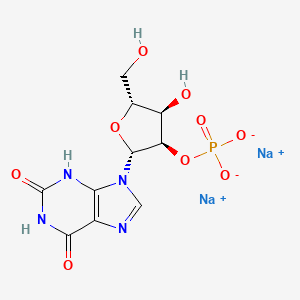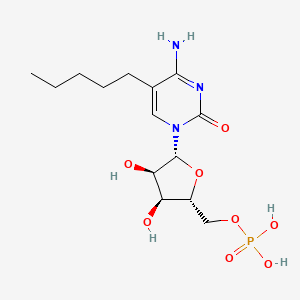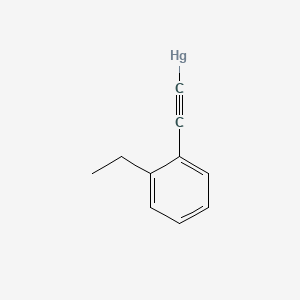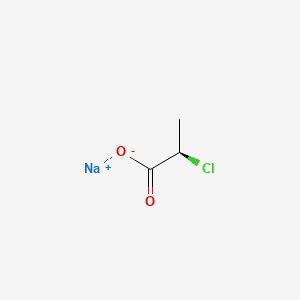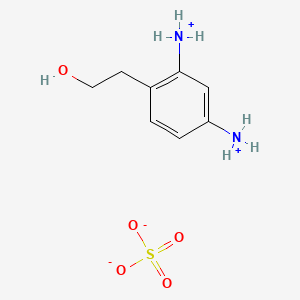
Sodium dioctadecenyl sulphonatosuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium dioctadecenyl sulphonatosuccinate is a surfactant widely used in various industrial applications. It is known for its excellent emulsifying, dispersing, and wetting properties. This compound is particularly valued in the formulation of detergents, personal care products, and as an additive in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of sodium dioctadecenyl sulphonatosuccinate typically involves the esterification of maleic anhydride with octadecenyl alcohol, followed by sulfonation. The process can be summarized as follows:
Esterification Stage: Maleic anhydride reacts with octadecenyl alcohol in the presence of a catalyst to form dioctadecenyl maleate.
Sulfonation Stage: The dioctadecenyl maleate is then sulfonated using sodium bisulfite.
Industrial Production Methods: In industrial settings, the production of this compound is optimized for efficiency and cost-effectiveness. The process involves continuous monitoring of reaction conditions to ensure high yield and purity. The use of advanced reactors and separation techniques helps in achieving consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium dioctadecenyl sulphonatosuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium dioctadecenyl sulphonatosuccinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.
Biology: Employed in the preparation of biological samples for electron microscopy due to its wetting properties.
Medicine: Investigated for its potential use in drug delivery systems.
Wirkmechanismus
The primary mechanism of action of sodium dioctadecenyl sulphonatosuccinate involves its ability to reduce surface tension. This property allows it to enhance the mixing of oil and water, making it an effective emulsifier and dispersant. The compound interacts with the hydrophobic and hydrophilic regions of molecules, facilitating the formation of stable emulsions .
Vergleich Mit ähnlichen Verbindungen
Sodium dioctyl sulfosuccinate: Another widely used surfactant with similar properties.
Sodium lauryl sulfate: Known for its strong emulsifying and foaming properties.
Sodium dodecylbenzenesulfonate: Commonly used in detergents and cleaning agents.
Uniqueness: Sodium dioctadecenyl sulphonatosuccinate stands out due to its specific molecular structure, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring stable emulsions and dispersions.
Eigenschaften
CAS-Nummer |
94021-03-1 |
|---|---|
Molekularformel |
C40H73NaO7S |
Molekulargewicht |
721.1 g/mol |
IUPAC-Name |
sodium;1,4-bis[(E)-octadec-1-enoxy]-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C40H74O7S.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-46-39(41)37-38(48(43,44)45)40(42)47-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33-36,38H,3-32,37H2,1-2H3,(H,43,44,45);/q;+1/p-1/b35-33+,36-34+; |
InChI-Schlüssel |
UFPWLPQCVYQTAJ-KCINWWGPSA-M |
Isomerische SMILES |
CCCCCCCCCCCCCCCC/C=C/OC(=O)CC(C(=O)O/C=C/CCCCCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC=COC(=O)CC(C(=O)OC=CCCCCCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



